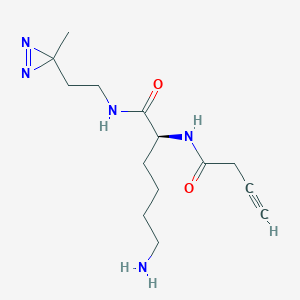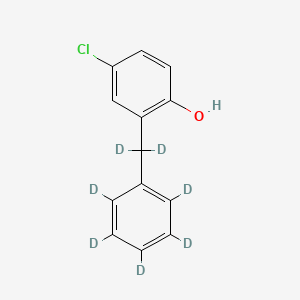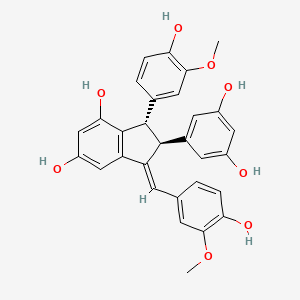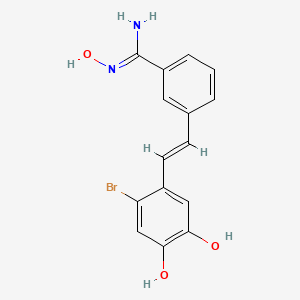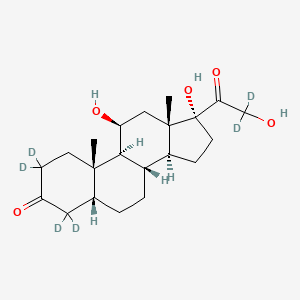
5beta-Dihydrocortisol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5beta-Dihydrocortisol-d6, also known as (5beta,11beta)-11,17,21-Trihydroxypregnane-3,20-dione-d6, is a deuterium-labeled derivative of 5beta-Dihydrocortisol. This compound is a stable isotope-labeled analog used primarily in scientific research. It is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex, and plays a role in various physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Dihydrocortisol-d6 involves the hydrogenation of cortisol to introduce deuterium atoms. The process typically includes the following steps:
Hydrogenation: Cortisol undergoes hydrogenation in the presence of a deuterium source, such as deuterium gas (D2), and a catalyst, often palladium on carbon (Pd/C).
Purification: The resulting product is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of cortisol are hydrogenated using industrial-scale reactors.
Purification and Quality Control: The product is purified through large-scale chromatography and subjected to rigorous quality control measures to ensure the desired isotopic purity and chemical integrity.
化学反応の分析
Types of Reactions
5beta-Dihydrocortisol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
科学的研究の応用
5beta-Dihydrocortisol-d6 is utilized in a wide range of scientific research fields:
Chemistry: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: The compound is used to study the biological effects of glucocorticoids and their metabolites.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of corticosteroid drugs.
Industry: It is employed in the development of new steroid-based pharmaceuticals and in quality control processes for steroid production.
作用機序
5beta-Dihydrocortisol-d6 exerts its effects by interacting with glucocorticoid receptors in target cells. Upon binding to the receptor, the compound influences gene expression, leading to various downstream effects such as:
Anti-inflammatory Effects: Reduction in the production of pro-inflammatory cytokines.
Metabolic Effects: Regulation of glucose metabolism and immune response.
Cellular Effects: Modulation of cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
5beta-Dihydrocortisol: The non-deuterated analog of 5beta-Dihydrocortisol-d6.
Cortisol: The parent compound from which this compound is derived.
5alpha-Dihydrocortisol: A similar compound with a different stereochemistry at the 5-position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Isotopic Tracing: The deuterium atoms allow for precise tracking of the compound in metabolic studies.
Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-labeled counterparts.
Analytical Precision: Enhanced accuracy in mass spectrometry and other analytical techniques.
特性
分子式 |
C21H32O5 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
(5R,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,11D2 |
InChIキー |
ACSFOIGNUQUIGE-LQWLGBLNSA-N |
異性体SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
正規SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


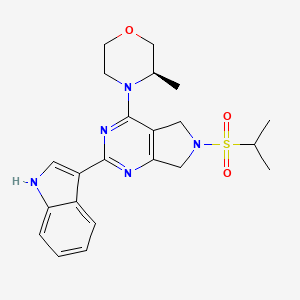
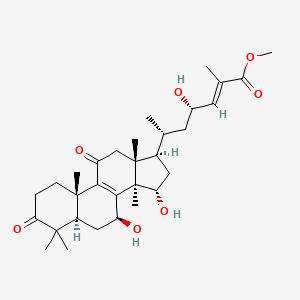
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
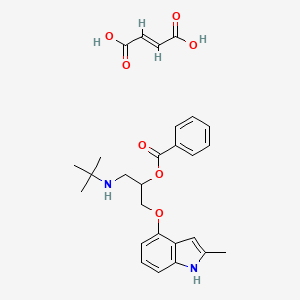
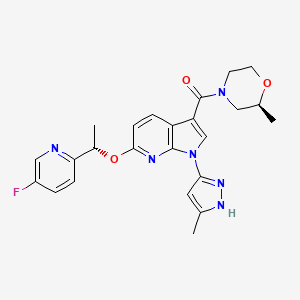
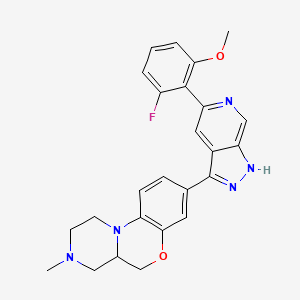
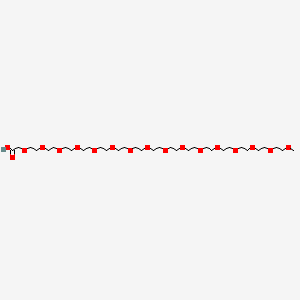
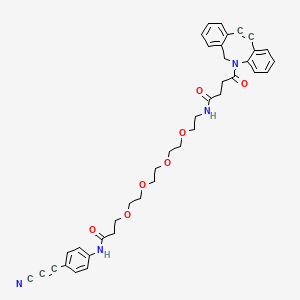
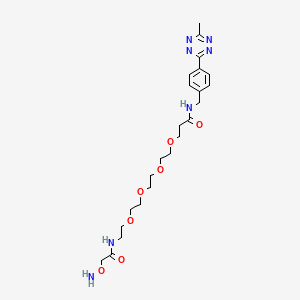
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
